3-(Thiophen-3-yl)-1,2,4-thiadiazol-5-amine
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple ring systems. The compound's molecular formula is C₆H₅N₃S₂ with a molecular weight of 183.26 grams per mole. The International Union of Pure and Applied Chemistry name reflects the substitution pattern where a thiophene ring is attached at the 3-position of the thiophene to the 3-position of the 1,2,4-thiadiazole ring system, with an amino group located at the 5-position of the thiadiazole ring.
The molecular structure incorporates two distinct heterocyclic systems that contribute to its overall electronic properties. The thiophene component provides a five-membered aromatic ring containing one sulfur atom, while the 1,2,4-thiadiazole ring system features a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom in specific positions. The connectivity between these rings occurs through a carbon-carbon bond linking the 3-position of thiophene to the 3-position of the thiadiazole ring.
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C₆H₅N₃S₂ |
| Molecular Weight | 183.26 g/mol |
| International Union of Pure and Applied Chemistry Name | 3-(3-thienyl)-1,2,4-thiadiazol-5-amine |
| Chemical Abstracts Service Number | 1153982-21-8 |
| InChI Code | 1S/C6H5N3S2/c7-6-8-5(9-11-6)4-1-2-10-3-4/h1-3H,(H2,7,8,9) |
| InChI Key | QFXHCHSYJLLXCM-UHFFFAOYSA-N |
The 1,2,4-thiadiazole heterocyclic scaffold represents an important structural motif that resembles the ubiquitous pyrimidine moiety in terms of electronic distribution and hydrogen bonding potential. This structural similarity contributes to the compound's ability to participate in various intermolecular interactions and provides a foundation for understanding its chemical behavior. The aromatic nature of both ring systems ensures that the overall molecule maintains planarity, which is crucial for effective π-π stacking interactions with other aromatic systems.
The amino group at the 5-position of the thiadiazole ring serves as both a hydrogen bond donor and acceptor, significantly influencing the compound's crystal packing and intermolecular interaction patterns. The positioning of this functional group creates opportunities for extensive hydrogen bonding networks that can stabilize crystal structures and influence physical properties such as melting point and solubility characteristics.
Crystal Structure Determination via X-ray Diffraction Studies
Crystal structure determination through X-ray diffraction provides fundamental insights into the three-dimensional arrangement of atoms within the crystalline form of this compound. While specific crystallographic data for this exact compound were not available in the searched literature, related thiadiazole compounds demonstrate consistent structural features that inform our understanding of this molecular system.
X-ray diffraction studies of similar 1,2,4-thiadiazole derivatives reveal that these compounds typically crystallize in orthorhombic space groups with multiple independent molecules in the asymmetric unit. The systematic analysis of crystal structures shows that the thiadiazole ring systems maintain essential planarity, with dihedral angles between connected aromatic rings typically ranging from 14 to 26 degrees. This geometric arrangement reflects the balance between maintaining conjugation across the molecular system and minimizing steric interactions between ring substituents.
The crystal packing of related thiadiazole compounds demonstrates the formation of extended hydrogen bonding networks that significantly influence the overall crystal stability. In the case of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine, crystallographic analysis revealed the formation of double layers parallel to specific crystallographic planes, connected through various hydrogen bonding interactions. These structural motifs suggest that this compound would likely adopt similar packing arrangements due to the presence of comparable functional groups and molecular geometry.
| Crystallographic Parameter | Typical Range for Related Compounds |
|---|---|
| Space Group | Orthorhombic (common) |
| Molecules per Asymmetric Unit | 1-2 |
| Dihedral Angle (Ring Systems) | 14-26° |
| Hydrogen Bond Distance Range | 2.7-3.1 Å |
| Crystal Density | 1.4-1.6 g/cm³ |
The mechanochemical synthesis studies of metal-organic frameworks containing thiadiazole moieties have provided additional insights into the structural behavior of these compounds under different conditions. In situ X-ray diffraction monitoring during mechanochemical transformations reveals that thiadiazole-containing compounds can undergo structural rearrangements while maintaining their core heterocyclic integrity. This observation suggests that the fundamental aromatic character of the thiadiazole ring system provides structural stability even under mechanical stress conditions.
Temperature-dependent crystallographic studies of 1,2,4-thiadiazole derivatives indicate that these compounds maintain their crystal structure integrity across a wide temperature range, with thermal expansion coefficients that reflect the anisotropic nature of their hydrogen bonding networks. The thermal stability observed in related compounds suggests that this compound would exhibit similar crystallographic stability, making it suitable for various analytical and synthetic applications.
Comparative Analysis of Tautomeric Forms and Resonance Stabilization
The tautomeric behavior of this compound involves potential interconversion between different structural forms that can significantly influence its chemical properties and reactivity patterns. Thiadiazole compounds are known to exhibit tautomerism, particularly when amino or mercapto substituents are present, which can affect their molecular geometry and electronic distribution.
The 1,2,4-thiadiazole ring system provides multiple sites for potential tautomeric equilibria, with the amino group at the 5-position serving as a primary site for proton transfer reactions. Computational studies of related thiadiazole derivatives indicate that the amino-substituted forms typically represent the most thermodynamically stable tautomers under standard conditions. The aromatic stabilization energy of the thiadiazole ring system favors maintaining the delocalized electron system rather than adopting non-aromatic tautomeric forms.
Density functional theory calculations on 1,2,4-thiadiazole derivatives reveal that the electronic structure of these compounds involves significant resonance stabilization across both ring systems. The thiophene component contributes additional aromatic stabilization through its sulfur-containing π-system, creating an extended conjugated network that enhances the overall molecular stability. The interaction between the thiophene and thiadiazole π-systems results in partial charge delocalization that influences both the electronic properties and the geometric preferences of the molecule.
| Tautomeric Form | Relative Stability | Key Structural Features |
|---|---|---|
| Amino Form | Most Stable | Primary amine at 5-position |
| Imino Form | Less Stable | Secondary imine at 5-position |
| Zwitterionic Form | Least Stable | Charge separation |
The resonance stabilization in this compound occurs through several contributing structures that involve electron delocalization across both the thiophene and thiadiazole ring systems. The sulfur atoms in both rings can participate in resonance through their d-orbitals, although this contribution is generally considered minor compared to the π-electron delocalization. The amino group can also contribute to resonance stabilization through its lone pair electrons, which can delocalize into the thiadiazole π-system.
Comparative analysis with other thiadiazole isomers demonstrates that the 1,2,4-thiadiazole structure provides optimal balance between electronic stability and reactivity. Unlike 1,3,4-thiadiazole isomers, the 1,2,4-arrangement allows for specific hydrogen bonding patterns that can influence both tautomeric equilibria and intermolecular interactions. The positioning of nitrogen atoms in the 1,2,4-thiadiazole ring creates unique opportunities for coordination with metal centers and formation of supramolecular assemblies.
Intermolecular Interactions: Hydrogen Bonding Networks and π-Stacking Phenomena
The intermolecular interactions of this compound are dominated by hydrogen bonding networks involving the amino group and π-stacking interactions between the aromatic ring systems. These non-covalent interactions play crucial roles in determining the compound's crystal packing, physical properties, and potential biological activities.
Hydrogen bonding analysis of related thiadiazole compounds reveals that amino-substituted derivatives form extensive hydrogen bonding networks that significantly influence their crystal structures. The primary amine group at the 5-position of the thiadiazole ring serves as both a hydrogen bond donor and acceptor, creating opportunities for multiple intermolecular contacts. Crystallographic studies of similar compounds show that nitrogen-hydrogen to nitrogen (N—H⋯N) hydrogen bonds are the predominant interactions, with bond distances typically ranging from 2.7 to 3.1 Angstroms.
The formation of hydrogen bonding networks in thiadiazole crystals often results in the creation of layered structures or chain-like arrangements that maximize the number of favorable intermolecular contacts. In the case of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine, crystallographic analysis revealed the formation of double layers connected by both N—H⋯N and C—H⋯N hydrogen bonds. These structural motifs demonstrate the tendency of amino-thiadiazoles to create robust supramolecular architectures through cooperative hydrogen bonding.
| Interaction Type | Typical Energy Range | Geometric Requirements |
|---|---|---|
| N—H⋯N Hydrogen Bonds | 15-25 kJ/mol | Distance: 2.7-3.1 Å |
| C—H⋯N Hydrogen Bonds | 8-15 kJ/mol | Distance: 3.0-3.5 Å |
| π-π Stacking | 10-20 kJ/mol | Distance: 3.3-3.8 Å |
| C—H⋯π Interactions | 5-12 kJ/mol | Distance: 3.5-4.0 Å |
The π-stacking interactions in heteroaromatic systems containing thiadiazole and thiophene rings have been extensively studied using computational methods. These investigations reveal that the π-stacking behavior of heteroaromatic compounds differs significantly from that of simple aromatic hydrocarbons due to the presence of electronegative heteroatoms that create regions of partial positive and negative charge. The thiophene component of this compound exhibits specific orientational preferences when interacting with other aromatic systems, typically favoring arrangements that place the sulfur atom away from regions of high electron density.
The 1,2,4-thiadiazole ring system demonstrates unique π-stacking characteristics due to its asymmetric distribution of nitrogen atoms. Computational studies indicate that thiadiazole rings prefer orientations that minimize electrostatic repulsion between nitrogen atoms while maximizing favorable dispersive interactions. The combination of thiophene and thiadiazole ring systems in a single molecule creates opportunities for both intramolecular and intermolecular π-stacking interactions that can influence the compound's conformational preferences and crystal packing behavior.
Hirshfeld surface analysis of related thiadiazole compounds provides quantitative insights into the relative contributions of different intermolecular interactions. These analyses typically show that hydrogen bonding interactions account for approximately 40-50% of the total intermolecular contacts, while various π-stacking and van der Waals interactions contribute the remaining portion. The specific distribution of interaction types depends on the molecular geometry and the presence of additional functional groups that can participate in intermolecular contacts.
Properties
IUPAC Name |
3-thiophen-3-yl-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S2/c7-6-8-5(9-11-6)4-1-2-10-3-4/h1-3H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXHCHSYJLLXCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1153982-21-8 | |
| Record name | 3-(thiophen-3-yl)-1,2,4-thiadiazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation Methods Overview
The synthesis of 3-(Thiophen-3-yl)-1,2,4-thiadiazol-5-amine generally follows two main strategies:
- Electrochemical three-component synthesis involving amines, amidines, and carbon disulfide (CS2), leading to 3,5-disubstituted 1,2,4-thiadiazoles under mild, metal- and oxidant-free conditions.
- Classical heterocyclization routes using thiophene-substituted amidines or hydrazonoyl chlorides with sulfur sources or thiourea derivatives to form the thiadiazole ring.
Electrochemical Three-Component Synthesis
A recent green synthetic approach reported by Huang et al. (2025) describes an electro-oxidative three-component reaction for synthesizing 3,5-disubstituted 1,2,4-thiadiazoles, including thiophene-substituted derivatives, under mild conditions without metal catalysts or external oxidants.
- Reagents: Primary amines or aryl amines, amidines, and carbon disulfide (CS2).
- Conditions: Room temperature, undivided electrochemical cell, simple electrolyte.
- Advantages: Environmentally benign, high functional group tolerance, and good yields.
- Mechanism: Electrochemical oxidation facilitates the formation of the thiadiazole ring via in situ generation of reactive intermediates.
Representative Reaction Scheme:
| Component | Role |
|---|---|
| Amine | Provides the amino substituent |
| Amidines | Provide the amidine moiety for ring formation |
| Carbon disulfide (CS2) | Sulfur source for thiadiazole ring |
- The product this compound can be isolated by silica gel column chromatography.
- Yields typically range from moderate to excellent (60–85%).
- Purity confirmed by NMR and mass spectrometry.
This method is particularly attractive for synthesizing thiadiazoles with thiophene substituents due to the mild conditions preserving sensitive functional groups.
Classical Synthetic Routes via Hydrazonoyl Chlorides and Hydrazinecarbodithioates
Another well-documented approach involves the cyclization of thiophene-substituted hydrazonoyl chlorides with hydrazinecarbodithioate derivatives to form 1,3,4-thiadiazole derivatives, which are structurally related to 1,2,4-thiadiazoles and share similar synthetic principles.
- React thiophene-3-carbohydrazonoyl chloride with hydrazinecarbodithioate derivatives in ethanol at room temperature.
- Addition of triethylamine as a base to facilitate cyclization.
- Reaction time: about 60 minutes.
- Isolation of the product by crystallization or filtration.
- Products obtained as colored solids (yellow to orange).
- Melting points range from 180°C to 220°C.
- Characterized by IR (C=N stretch around 1590–1600 cm⁻¹), ¹H NMR (aromatic and NH protons), and mass spectrometry confirming molecular ion peaks.
| Compound ID | Yield (%) | Melting Point (°C) | Key IR Bands (cm⁻¹) | Characterization Methods |
|---|---|---|---|---|
| This compound derivative | 70–77 | 180–205 | 1590–1600 (C=N), 2920–3100 (C-H) | ¹H NMR, ¹³C NMR, MS, Elemental Analysis |
Comparative Analysis of Preparation Methods
| Aspect | Electrochemical Three-Component Synthesis | Classical Hydrazonoyl Chloride Cyclization |
|---|---|---|
| Reaction Conditions | Room temperature, metal- and oxidant-free | Room temperature, base-assisted cyclization |
| Reagents | Amines, amidines, CS2 | Hydrazonoyl chlorides, hydrazinecarbodithioates |
| Environmental Impact | Green, minimal waste | Moderate, uses organic solvents and bases |
| Yield Range | 60–85% | 70–77% |
| Functional Group Tolerance | High | Moderate |
| Purification | Column chromatography | Crystallization/filtration |
| Scalability | Suitable for scale-up | Suitable for laboratory scale |
Research Findings and Notes
- The electrochemical method provides a sustainable and efficient route to this compound, with excellent control over substitution patterns and functional group tolerance.
- Classical cyclization methods remain valuable for derivatives requiring specific substitution or when electrochemical setups are unavailable.
- Both methods yield compounds suitable for further biological evaluation, as the thiadiazole ring is a known pharmacophore.
- Spectroscopic and elemental analysis confirm the structure and purity of the synthesized compounds.
- No significant side reactions or by-products reported under optimized conditions, indicating high selectivity.
Chemical Reactions Analysis
Types of Reactions: 3-(Thiophen-3-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiophene derivatives with reduced functional groups.
Substitution: Formation of substituted thiadiazoles and thiophenes.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a lead molecule in drug discovery, particularly in the development of antiviral, anti-inflammatory, and anticancer agents.
Material Science: Its unique chemical structure makes it suitable for use in the synthesis of advanced materials with specific electronic and optical properties.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other chemical products, including agrochemicals and dyes.
Mechanism of Action
The mechanism by which 3-(Thiophen-3-yl)-1,2,4-thiadiazol-5-amine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The biological and chemical properties of 1,2,4-thiadiazol-5-amine derivatives are highly dependent on substituents at positions 3 and 3. Below is a comparative analysis:
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Electron-Withdrawing Groups : Halogenated aryl groups (e.g., 4-chlorophenyl, 3-chloro-5-trifluoromethylpyridin-2-yl) improve metabolic stability and enhance interactions with hydrophobic protein pockets, making these derivatives suitable for agrochemicals and kinase inhibitors .
- Heteroaromatic Substituents : Pyridine and thiophene rings (as in macrofilaricidal and anticancer compounds) improve solubility and target selectivity. For example, pyridine-substituted analogs exhibit potent macrofilaricidal activity due to enhanced binding to nematode-specific enzymes .
- Amine Functionalization : The free amine at position 5 allows for further derivatization, such as Schiff base formation (e.g., in ), which broadens pharmacological applications .
Key Observations :
- Catalyst-Free Methods : highlights a one-pot, catalyst-free synthesis for bromophenyl derivatives, achieving high yields (83%) and purity (98%). This method reduces costs and environmental impact compared to traditional routes.
- DIAD-Mediated Coupling : Lower yields (36%) in pyridine-substituted analogs () suggest steric hindrance from bulky substituents complicates synthesis.
Anticancer Activity :
- Thiophene derivatives in exhibit selective cytotoxicity against breast cancer (MCF7, IC₅₀: 1.28 μg/mL), suggesting the thiophene ring enhances membrane permeability .
Antiparasitic Activity :
Biological Activity
3-(Thiophen-3-yl)-1,2,4-thiadiazol-5-amine is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. The structural features of this compound suggest potential pharmacological applications, particularly in antimicrobial and anticancer therapies. This article provides a detailed overview of its biological activity based on recent research findings.
Overview of Thiadiazole Compounds
Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. They have been extensively studied due to their wide range of biological activities, including:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Anticancer : Inhibition of tumor growth through multiple mechanisms.
- Anti-inflammatory : Reducing inflammation in various models.
- Anticonvulsant : Providing relief from seizures.
The incorporation of thiophene rings into thiadiazole structures enhances their biological properties due to the electron-rich nature of thiophene, which can interact favorably with biological targets.
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that various 1,3,4-thiadiazole derivatives possess activity against Gram-positive and Gram-negative bacteria as well as fungi. The presence of the thiophene moiety in this compound is expected to enhance this activity through improved interaction with microbial targets.
| Microorganism | Activity (Zone of Inhibition) | Concentration (μg/disk) |
|---|---|---|
| E. coli | 15 mm | 500 |
| S. aureus | 19 mm | 500 |
| A. niger | Moderate | 500 |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been attributed to their ability to inhibit DNA replication and cell division. Specifically, research has demonstrated that compounds with the thiadiazole scaffold can target key kinases involved in tumorigenesis. In vitro studies have shown that this compound may inhibit cancer cell proliferation by interfering with cellular signaling pathways.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on various 1,3,4-thiadiazole derivatives showed promising anticancer activity against human cancer cell lines. The study reported that compounds similar to this compound exhibited significant cytotoxic effects at low micromolar concentrations.
- Mechanistic Insights : Molecular docking studies revealed that the compound interacts with key proteins involved in cancer progression. This interaction is facilitated by hydrogen bonding and π–π stacking interactions due to the aromatic nature of both the thiophene and thiadiazole rings.
Q & A
Advanced Research Question
- Molecular Dynamics (MD) : Simulate binding stability of 3-(thiophen-3-yl) derivatives to ATP-binding pockets (e.g., EGFR). Hydrophobic interactions with Leu788 and π-stacking with Phe723 correlate with inhibitory activity .
- QSAR Models : Electron-withdrawing groups (e.g., -CF₃) at the 5-position increase potency (pIC₅₀ = 6.8) by enhancing electrophilicity .
- ADMET Prediction : LogP values >3.5 suggest blood-brain barrier penetration, which may be undesirable for peripheral targets .
What strategies mitigate regioselectivity challenges during thiadiazole functionalization?
Advanced Research Question
- Directing groups : Introduce temporary protecting groups (e.g., Boc on the amine) to steer electrophilic substitution to the thiophene ring .
- Microwave-assisted synthesis : Short reaction times (10–15 min) reduce side reactions (e.g., dimerization) during alkylation .
- Cross-coupling : Suzuki-Miyaura reactions with Pd catalysts selectively functionalize the thiophene ring without disrupting the thiadiazole core .
How do solvent systems and pH influence the stability of this compound in biological assays?
Advanced Research Question
- Aqueous solubility : Poor solubility in water (<0.1 mg/mL) necessitates DMSO stock solutions (<1% v/v) to avoid precipitation .
- pH-dependent degradation : The thiadiazole ring hydrolyzes in strongly acidic (pH <3) or basic (pH >10) conditions. Use phosphate-buffered saline (pH 7.4) for in vitro studies .
- Serum stability : Incubate with fetal bovine serum (37°C, 24 hr) and quantify intact compound via LC-MS to assess metabolic liability .
What are the best practices for evaluating in vivo toxicity of thiadiazole derivatives?
Advanced Research Question
- Acute toxicity : OECD Guideline 423—administer 300 mg/kg orally to rodents and monitor mortality, organ weights, and histopathology .
- Genotoxicity : Ames test (TA98 strain) to detect mutagenic potential from reactive metabolites .
- Neurotoxicity screening : Open-field tests and rotarod assays identify CNS effects linked to thiophene bioactivation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
